2-(Azepan-1-yl)propan-1-ol
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Overview
Description
2-(Azepan-1-yl)propan-1-ol is an organic compound with the molecular formula C9H19NO It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and propanol, a three-carbon alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of azepane with propylene oxide under basic conditions to form the desired product. Another method includes the reduction of 2-(Azepan-1-yl)propan-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(Azepan-1-yl)propan-1-one. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(Azepan-1-yl)propan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of 2-(Azepan-1-yl)propan-1-one back to this compound can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming 2-(Azepan-1-yl)propyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-(Azepan-1-yl)propan-1-one
Reduction: this compound
Substitution: 2-(Azepan-1-yl)propyl chloride
Scientific Research Applications
2-(Azepan-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The compound’s hydroxyl group allows it to form hydrogen bonds, which can influence its interactions with other molecules. Additionally, the azepane ring structure may contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
2-(Azepan-1-yl)propan-1-ol can be compared with other similar compounds, such as:
2-(Azepan-1-yl)ethanol: This compound has a similar structure but with a shorter carbon chain. It may exhibit different physical and chemical properties due to the difference in chain length.
2-(Piperidin-1-yl)propan-1-ol: This compound contains a six-membered piperidine ring instead of the seven-membered azepane ring. The difference in ring size can affect the compound’s reactivity and biological activity.
2-(Morpholin-1-yl)propan-1-ol: This compound has a morpholine ring, which includes an oxygen atom in the ring structure. The presence of oxygen can influence the compound’s polarity and solubility.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in organic synthesis
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(azepan-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-9(8-11)10-6-4-2-3-5-7-10/h9,11H,2-8H2,1H3 |
InChI Key |
DMVURVSECUGKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N1CCCCCC1 |
Origin of Product |
United States |
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